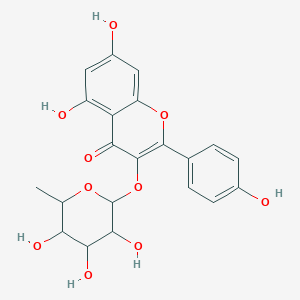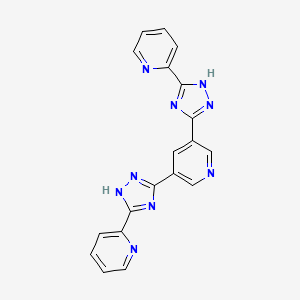
3,5-Bis(5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a pyridine ring substituted with two 1,2,4-triazole rings, each of which is further substituted with a pyridine ring. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)pyridine typically involves the reaction of 3,5-dichloropyridine with 2-pyridyl-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Coordination Reactions: This compound readily forms coordination complexes with transition metals such as copper, zinc, and cadmium.
Substitution Reactions: The triazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, particularly when coordinated with metal ions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as copper(II) chloride or zinc acetate in solvents like methanol or ethanol.
Substitution Reactions: Often require strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products of these reactions are typically metal complexes, substituted derivatives, and oxidized or reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
3,5-Bis(5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)pyridine has a wide range of applications in scientific research:
Coordination Chemistry:
Medicinal Chemistry: Investigated for its potential as a ligand in the development of metal-based drugs and diagnostic agents.
Material Science: Employed in the design of luminescent materials and sensors due to its photophysical properties.
Biological Studies: Explored for its interactions with biomolecules and potential biological activities.
Wirkmechanismus
The mechanism by which 3,5-Bis(5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)pyridine exerts its effects is primarily through coordination with metal ions. The nitrogen atoms in the pyridine and triazole rings act as donor sites, forming stable complexes with metal ions. These complexes can then participate in various catalytic and biological processes, depending on the nature of the metal ion and the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis((pyridin-2-yl)-1,2,4-triazol-3-yl)methane: Similar structure but with a methylene bridge instead of a pyridine ring.
Bis((pyridin-2-yl)-1,2,4-triazol-3-yl)ethane: Similar structure but with an ethylene bridge instead of a pyridine ring.
Uniqueness
3,5-Bis(5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)pyridine is unique due to its ability to form highly stable and versatile coordination complexes. The presence of multiple nitrogen donor sites allows for the formation of diverse coordination geometries and topologies, making it a valuable ligand in coordination chemistry .
Eigenschaften
Molekularformel |
C19H13N9 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
3,5-bis(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C19H13N9/c1-3-7-21-14(5-1)18-23-16(25-27-18)12-9-13(11-20-10-12)17-24-19(28-26-17)15-6-2-4-8-22-15/h1-11H,(H,23,25,27)(H,24,26,28) |
InChI-Schlüssel |
SBSVUFYLRPRWSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC(=CN=C3)C4=NNC(=N4)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15156131.png)
![sodium;2-amino-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one](/img/structure/B15156133.png)
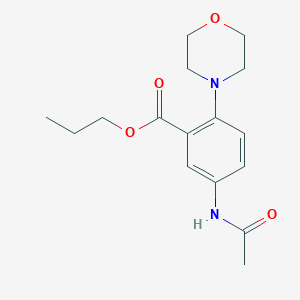
![6-({1-[4-Hydroxy-2-({1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)hexanoic acid](/img/structure/B15156146.png)
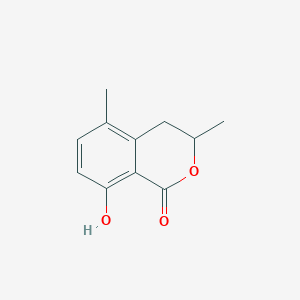
![3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B15156152.png)
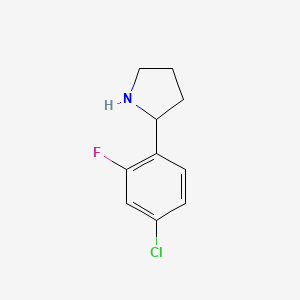
![8-[(3-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156166.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B15156172.png)
![N-(2,6-dimethylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15156188.png)

![2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B15156204.png)
![5-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15156216.png)
